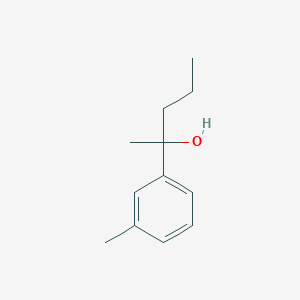

2-(3-Methylphenyl)-2-pentanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Methylphenyl)-2-pentanol is an organic compound that belongs to the class of secondary alcohols It features a pentanol backbone with a methylphenyl group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-2-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-methylbenzylmagnesium chloride reacts with 2-pentanone. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.

Another method involves the reduction of 2-(3-Methylphenyl)-2-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or ethanol at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methylphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(3-Methylphenyl)-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of the compound can lead to the formation of 2-(3-Methylphenyl)-2-pentane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(3-Methylphenyl)-2-pentyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

Oxidation: 2-(3-Methylphenyl)-2-pentanone

Reduction: 2-(3-Methylphenyl)-2-pentane

Substitution: 2-(3-Methylphenyl)-2-pentyl chloride

Wissenschaftliche Forschungsanwendungen

2-(3-Methylphenyl)-2-pentanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-Methylphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl-2-pentanol: Similar structure but lacks the methyl group on the phenyl ring.

2-(4-Methylphenyl)-2-pentanol: Similar structure but with the methyl group on the para position of the phenyl ring.

2-(3-Methylphenyl)-2-butanol: Similar structure but with a shorter carbon chain.

Uniqueness

2-(3-Methylphenyl)-2-pentanol is unique due to the specific positioning of the methyl group on the phenyl ring and the length of the carbon chain

Biologische Aktivität

2-(3-Methylphenyl)-2-pentanol, also known as a tertiary alcohol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential sedative effects and other pharmacological properties that may contribute to its utility in various therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄O

- IUPAC Name : this compound

- CAS Number : 81468-12-1

This compound features a pentanol backbone with a methylphenyl group, which contributes to its unique properties and biological activities.

Sedative Effects

Research indicates that this compound exhibits sedative effects similar to those observed in traditional sedatives. A study highlighted its potential for inducing sedation in animal models, suggesting a mechanism involving GABAergic pathways, which are crucial for inhibitory neurotransmission in the central nervous system.

Antimicrobial Properties

In addition to its sedative effects, this compound has demonstrated antimicrobial activity. In vitro studies have shown that the compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antimicrobial agents.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

Further investigations into the anti-inflammatory properties of this compound have revealed its potential to reduce inflammation markers in animal models. The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in modulating inflammatory responses.

Case Study 1: Sedative Properties

In a controlled study involving mice, administration of this compound resulted in observable sedation within 30 minutes post-administration. Behavioral assessments indicated reduced locomotor activity and increased sleep duration compared to the control group. These findings support the compound's potential as a sedative agent.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against conventional antibiotics. The results demonstrated that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with certain antibiotics, enhancing their overall efficacy against resistant strains.

The biological activities of this compound can be attributed to its interaction with various biological targets:

- GABA Receptors : The sedative effects are likely mediated through GABA receptor modulation, enhancing inhibitory neurotransmission.

- Cell Membrane Disruption : The antimicrobial properties may arise from the ability of the compound to disrupt bacterial cell membranes, leading to cell lysis.

- Cytokine Inhibition : Anti-inflammatory effects are associated with the inhibition of cytokine production and signaling pathways involved in inflammation.

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)pentan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-8-12(3,13)11-7-5-6-10(2)9-11/h5-7,9,13H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXJDUJNNYYUKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC(=C1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.